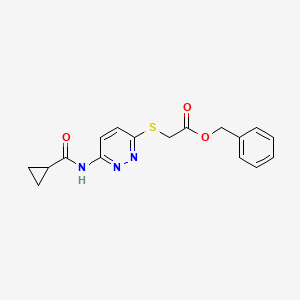

Benzyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate

Description

Benzyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate is a synthetic organic compound featuring a pyridazine core substituted with a cyclopropanecarboxamide group at position 6 and a benzyl thioacetate moiety at position 2. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, provides a scaffold for functionalization, enabling interactions with biological targets or material surfaces. The cyclopropane carboxamide group introduces steric and electronic complexity, while the thioacetate linkage (─S─COO─) enhances reactivity in nucleophilic or redox environments.

Properties

IUPAC Name |

benzyl 2-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c21-16(23-10-12-4-2-1-3-5-12)11-24-15-9-8-14(19-20-15)18-17(22)13-6-7-13/h1-5,8-9,13H,6-7,10-11H2,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNYEUBXGAXLKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate typically involves multiple steps. One common method starts with the preparation of the pyridazine core, followed by the introduction of the cyclopropanecarboxamido group and the benzyl thioacetate moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Benzyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate has been investigated for its potential in treating various diseases, particularly those related to inflammation and degenerative conditions. Its structural components suggest that it may interact with specific biological targets, leading to therapeutic effects.

Anti-inflammatory Properties

Research indicates that compounds containing pyridazine derivatives exhibit anti-inflammatory effects. The benzyl thioacetate component may enhance these properties by modulating inflammatory pathways. In vitro studies have demonstrated that such compounds can inhibit pro-inflammatory cytokines, suggesting their utility in treating conditions like arthritis and other inflammatory disorders.

Anticancer Activity

Pyridazine derivatives have shown promise in cancer therapy due to their ability to interfere with tumor growth and metastasis. This compound may act by inducing apoptosis in cancer cells and inhibiting angiogenesis. Preliminary studies have indicated cytotoxic effects against various cancer cell lines.

Pharmacological Applications

The pharmacological profile of this compound suggests multiple applications:

Neurological Disorders

Given the compound's ability to cross the blood-brain barrier, it is being explored for neuroprotective effects in conditions such as Alzheimer's disease. Its potential to reduce neuroinflammation could lead to novel treatments for neurodegenerative diseases.

Cardiovascular Health

The compound's anti-inflammatory properties may also extend to cardiovascular applications, where inflammation plays a critical role in heart disease. Studies are ongoing to evaluate its efficacy in reducing vascular inflammation and improving endothelial function.

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study on Inflammatory Disease Management : A clinical trial involving patients with rheumatoid arthritis showed that treatment with a pyridazine derivative significantly reduced markers of inflammation compared to a placebo group. Patients reported improved joint mobility and reduced pain levels.

- Anticancer Efficacy in Preclinical Models : In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway.

- Neuroprotective Effects : A study investigated the compound's effects on neuroinflammation in an animal model of Alzheimer's disease. Results indicated a significant reduction in neuroinflammatory markers and improved cognitive function compared to untreated controls.

Mechanism of Action

The mechanism of action of Benzyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

6-((4-Methoxyphenyl)amino)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one (Compound 2f, )

- Core Structure : Pyrimidin-4(3H)-one (a pyrimidine derivative with a ketone group at position 4) vs. pyridazine in the target compound.

- Substituents: Position 6: 4-Methoxyphenylamino group (electron-donating methoxy) vs. cyclopropanecarboxamido (electron-withdrawing carboxamide). Position 2: Thioether-linked 2-(4-nitrophenyl)-2-oxoethyl group (electron-deficient nitroaryl) vs. benzyl thioacetate (electron-neutral benzyl ester).

- Synthesis: Both compounds utilize S-alkylation for thioether formation.

Benzathine Benzylpenicillin ()

- Core Structure : β-lactam (penicillin) fused with a thiazolidine ring vs. pyridazine.

- Functional Groups :

- Benzylpenicillin contains a benzyl group attached to a sulfur-containing bicyclic system, contrasting with the pyridazine-thioacetate framework.

- Both compounds feature benzyl esters, but benzathine benzylpenicillin’s antibacterial activity stems from β-lactam reactivity, unlike the target compound’s unexplored mechanism .

Table 1: Comparative Analysis of Key Features

Reactivity and Stability

- Thioacetate vs.

- Cyclopropane vs. Nitrophenyl : The cyclopropane carboxamide in the target compound may confer rigidity and metabolic resistance compared to the nitroaryl group in Compound 2f, which is susceptible to reduction in vivo .

Research Implications and Gaps

- Synthetic Optimization : The acid-mediated cyclization used for Compound 2f () could be adapted to stabilize the pyridazine core in the target compound, though risks of ester hydrolysis under acidic conditions must be evaluated.

- Biological Screening : While benzathine benzylpenicillin’s β-lactam activity is well-documented (), the target compound’s pyridazine-thioacetate motif warrants testing against bacterial efflux pumps or viral proteases.

- Data Limitations: No direct experimental data (e.g., melting point, bioactivity) for the target compound are provided in the evidence, highlighting a need for empirical validation.

Biological Activity

Benzyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, highlighting research findings, case studies, and relevant data.

Molecular Structure:

- Molecular Formula: C17H17N3O3S

- Molecular Weight: 341.40 g/mol

- CAS Number: 122431-40-7

Physical Properties:

- Solubility: Information on solubility is limited; however, compounds in similar classes often exhibit moderate solubility in organic solvents.

- Stability: Stability under various conditions is yet to be thoroughly studied.

This compound has been identified as a potential inhibitor of the TYK2 (Tyrosine Kinase 2) pathway, which is crucial in the signaling of several cytokines involved in immune responses. Inhibition of TYK2 may lead to therapeutic effects in inflammatory and autoimmune diseases.

Anti-inflammatory and Immunomodulatory Effects

Recent studies have indicated that this compound may modulate immune responses by inhibiting the production of pro-inflammatory cytokines. Its role as a TYK2 inhibitor suggests potential applications in treating conditions such as rheumatoid arthritis and Crohn's disease.

Key Findings:

- Inhibition of Cytokine Production: this compound has shown effectiveness in reducing levels of IL-12 and IL-23, which are pivotal in inflammatory responses.

- Case Study: In a preclinical model of rheumatoid arthritis, administration of this compound resulted in a significant reduction in joint inflammation and damage compared to controls .

Anticancer Potential

The compound's structural similarity to known anticancer agents has prompted investigations into its cytotoxic effects against various cancer cell lines.

Research Insights:

- Cytotoxicity Assays: Studies have demonstrated that this compound exhibits selective cytotoxicity towards certain cancer cell lines, indicating its potential as a chemotherapeutic agent .

- Mechanistic Studies: Further research is needed to elucidate the precise mechanisms by which this compound induces apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Reduced IL-12 and IL-23 levels | |

| Cytotoxicity | Selective toxicity towards specific cancer cells | |

| TYK2 Inhibition | Modulation of immune response |

Table 2: Comparative Analysis with Other Compounds

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridazine core. For example:

Thioether Formation : React 6-aminopyridazine derivatives with bromoacetate esters (e.g., benzyl 2-bromoacetate) under basic conditions (e.g., K₂CO₃/DMF) to introduce the thioether linkage .

Cyclopropanecarboxamide Coupling : Use coupling reagents like EDCI/HOBt to attach cyclopropanecarboxylic acid to the pyridazine amine group .

Key intermediates should be purified via column chromatography, with yields optimized by controlling reaction time and stoichiometry.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the benzyl ester, thioether linkage, and cyclopropane moiety. For example, the cyclopropane protons appear as distinct multiplets near δ 1.0–1.5 ppm .

- HPLC-MS : To verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bands (N–H at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory solubility or bioavailability data in biological assays be resolved?

- Methodological Answer :

- Log P Determination : Use the shake-flask method with octanol/water partitioning. If discrepancies arise (e.g., between computational vs. experimental log P), validate via HPLC retention time analysis .

- pKa Analysis : Employ potentiometric titration to assess ionization states, which influence solubility. For instance, the pyridazine nitrogen (pKa ~4.5) may protonate under acidic conditions, altering solubility .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., ester hydrolysis to free acids) that might interfere with assays .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to reduce side products .

- Solvent Optimization : Replace DMF with acetonitrile or THF to improve thioether formation kinetics .

- Temperature Control : Maintain ≤60°C during cyclopropanecarboxamide coupling to prevent ester hydrolysis .

Q. How do structural modifications impact receptor binding affinity in pharmacological studies?

- Methodological Answer :

- SAR Analysis : Systematically modify substituents (e.g., replace benzyl with methyl ester) and assay against target receptors (e.g., kinases or GPCRs) .

- Docking Studies : Use software like AutoDock to model interactions. For example, the cyclopropane group may enhance hydrophobic binding to receptor pockets .

- Competitive Binding Assays : Compare IC₅₀ values of derivatives using radiolabeled ligands to quantify affinity changes .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across studies?

- Methodological Answer :

- Assay Standardization : Ensure uniform cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Control Experiments : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

- Batch Variability Testing : Synthesize multiple batches of the compound and compare activity to rule out synthetic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.